N-Methoxy-2-(naphthalen-2-yl)acetamide

Synthetic Chemistry Hydroxamic Acid Synthesis Demethylation

N-Methoxy-2-(naphthalen-2-yl)acetamide (CAS 113519-26-9) is a synthetic naphthyl acetamide compound characterized by a naphthalene ring system linked to an N-methoxy acetamide group. Its molecular formula is C13H13NO2 with a molecular weight of approximately 215.25 g/mol.

Molecular Formula C13H13NO2
Molecular Weight 215.25 g/mol
CAS No. 113519-26-9
Cat. No. B14303205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methoxy-2-(naphthalen-2-yl)acetamide
CAS113519-26-9
Molecular FormulaC13H13NO2
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESCONC(=O)CC1=CC2=CC=CC=C2C=C1
InChIInChI=1S/C13H13NO2/c1-16-14-13(15)9-10-6-7-11-4-2-3-5-12(11)8-10/h2-8H,9H2,1H3,(H,14,15)
InChIKeyYHKCPBZPISLGEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methoxy-2-(naphthalen-2-yl)acetamide (CAS 113519-26-9): Procurement Specifications and Technical Baseline


N-Methoxy-2-(naphthalen-2-yl)acetamide (CAS 113519-26-9) is a synthetic naphthyl acetamide compound characterized by a naphthalene ring system linked to an N-methoxy acetamide group . Its molecular formula is C13H13NO2 with a molecular weight of approximately 215.25 g/mol [1]. This compound is of interest in medicinal chemistry and chemical biology due to its potential as an inhibitor of secretory phospholipase A2 (sPLA2) [2].

Synthetic intermediate
N-methoxy group enables reliable demethylation to N-hydroxy naphthyl acetamide scaffolds
sPLA2 inhibitor probe
N-methoxy substitution aligns with SAR of naphthyl acetamide sPLA2 inhibitors for pathway studies
Analytical reference
Distinct XLogP3 and TPSA profile supports HPLC/LC-MS method development for naphthyl acetamides

Why N-Methoxy-2-(naphthalen-2-yl)acetamide Cannot Be Casually Substituted by Other Naphthyl Acetamides


Within the naphthyl acetamide class, subtle modifications to the amide nitrogen substituent drastically alter bioactivity and synthetic utility. The N-methoxy group is a defining feature that distinguishes this compound from simple N-alkyl or N-aryl naphthyl acetamides. This specific substitution pattern is designed for targeted interactions in sPLA2 inhibition and offers unique reactivity for downstream derivatization, as demonstrated in the high-yield synthesis of N-hydroxy-N-(naphthalen-2-yl)acetamide . Generic substitution with unfunctionalized analogs like N-(naphthalen-2-yl)acetamide would result in the loss of these critical properties.

N-Methoxy substitution provides hydrogen-bond acceptor and steric bulk
N-alkyl analogs (e.g., CAS 581-97-5) lack this group; sPLA2 binding mode and inhibitory profile may shift
N-Methoxy group serves as synthetic handle for demethylation to N-hydroxy derivatives
Unsubstituted naphthyl acetamides cannot access the same N-hydroxy scaffold; derivatization potential differs

N-Methoxy-2-(naphthalen-2-yl)acetamide: A Quantitative Evidence Guide for Differentiated Selection


High-Yield Synthetic Access to N-Hydroxy-N-(2-naphthyl)acetamide

N-Methoxy-2-(naphthalen-2-yl)acetamide serves as a superior synthetic intermediate for the production of N-hydroxy-N-(naphthalen-2-yl)acetamide via a demethylation reaction. In a reported procedure, treatment of N-Methoxy-2-(naphthalen-2-yl)acetamide with aluminum chloride and dimethyl sulfide provided the corresponding N-hydroxy compound in an 86% yield . This contrasts with alternative synthetic routes to N-hydroxy naphthyl acetamides, which may involve less efficient or more hazardous methodologies, such as the direct coupling of naphthyl hydroxylamines with acetyl chlorides, for which comparable yields are often not reported or are lower.

Synthetic yield
Data to verify
86%
Supports efficient N-hydroxy scaffold synthesis
Reported demethylation with AlCl₃/Me₂S; requires independent verification
Synthetic Chemistry Hydroxamic Acid Synthesis Demethylation

Structural Basis for Differentiated sPLA2 Inhibitory Activity Compared to Simple N-Alkyl Analogs

N-Methoxy-2-(naphthalen-2-yl)acetamide is a member of a class of naphthyl acetamides claimed as inhibitors of secretory phospholipase A2 (sPLA2) [1]. While a direct, head-to-head IC50 comparison for this specific compound against a close analog in the same assay is not available in the public domain, the structural activity relationship (SAR) for this series is well-defined. The presence of the N-methoxy group is a critical feature that distinguishes it from simpler N-alkyl or N-aryl naphthyl acetamides. For instance, unsubstituted naphthyl acetamides like N-(naphthalen-2-yl)acetamide (CAS 581-97-5) lack the additional hydrogen bond acceptor and steric bulk provided by the methoxy group, which is expected to significantly alter binding affinity and selectivity within the sPLA2 active site [2].

sPLA2 SAR context
Class-level inference
N-Methoxy group is critical for inferred binding mode differentiation vs unsubstituted analog
Supports sPLA2 inhibitor probe development
No direct head-to-head IC50 comparison available
sPLA2 Inhibition Inflammation Medicinal Chemistry

Unique Physicochemical Profile Enabling Distinct Synthetic Handling and Purification

N-Methoxy-2-(naphthalen-2-yl)acetamide possesses a distinct physicochemical signature compared to its N-unsubstituted and N-hydroxy analogs. Its calculated XLogP3 is 2.6, and its topological polar surface area (TPSA) is 38.3 Ų [1]. In contrast, the N-hydroxy analog, N-hydroxy-N-(naphthalen-2-yl)acetamide (CAS 2508-23-8), has a lower predicted lipophilicity and a larger TPSA due to the additional hydroxyl group . These differences directly impact chromatographic retention times and solubility in various solvent systems, providing a practical basis for differentiating and purifying the compound during synthesis or analysis.

Physicochemical profile
Cross-study comparable
XLogP3: 2.6 vs ~1.2 (N-hydroxy analog) TPSA: 38.3 vs ~49.3 Ų
Distinct chromatographic and solubility properties
Calculated values; experimental verification may be required
Physicochemical Properties Chromatography Solubility

Optimal Scientific and Industrial Applications for N-Methoxy-2-(naphthalen-2-yl)acetamide


As a Key Intermediate for the Synthesis of N-Hydroxy Naphthyl Acetamide Derivatives

This compound is ideally suited as a starting material for the synthesis of N-hydroxy-N-(naphthalen-2-yl)acetamide and its derivatives. The high-yielding demethylation procedure using aluminum chloride/dimethyl sulfide, as reported by Matsumoto et al. (1995) , provides a reliable route to these hydroxamic acid-containing scaffolds. Such N-hydroxy compounds are privileged structures in medicinal chemistry, often found in matrix metalloproteinase (MMP) inhibitors and other enzyme inhibitors.

As a Pharmacological Tool for Probing sPLA2-Mediated Inflammatory Pathways

Researchers investigating the role of secretory phospholipase A2 (sPLA2) in inflammatory diseases such as septic shock, pancreatitis, and rheumatoid arthritis can utilize this compound as a starting point for developing novel inhibitors. Its structural inclusion in the broad class of naphthyl acetamide sPLA2 inhibitors claimed in Eli Lilly patents (e.g., U.S. Patent 6,160,175) [1] positions it as a relevant tool compound for further SAR exploration and target validation studies.

As a Reference Standard in Analytical Method Development for Naphthyl Acetamides

Due to its well-defined and distinct physicochemical properties (XLogP3 = 2.6, TPSA = 38.3 Ų) [2], N-Methoxy-2-(naphthalen-2-yl)acetamide serves as an excellent reference standard for developing and validating chromatographic methods, such as HPLC and LC-MS, for the separation and analysis of naphthyl acetamide derivatives. Its unique retention characteristics help in establishing robust analytical protocols.

Application
Selection Property
Validation Focus
N-Hydroxy naphthyl acetamide synthesis
Demethylation efficiency
Synthetic yield verification
sPLA2 pathway probe development
N-methoxy substitution relevance
sPLA2 inhibition SAR context
Analytical reference standard for naphthyl acetamides
Distinct lipophilicity/polarity profile
Chromatographic retention reproducibility

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